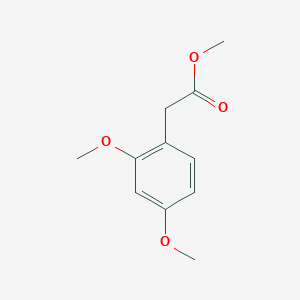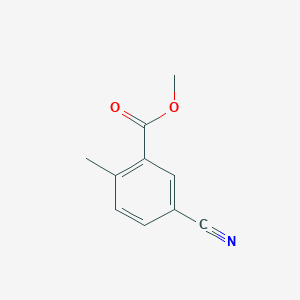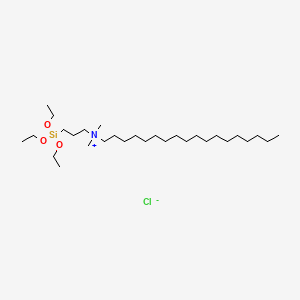
4-(2-nitrophenyl)benzoic Acid
Descripción general
Descripción
4-(2-Nitrophenyl)benzoic acid is a chemical compound with the CAS Number: 3215-92-7 and Molecular Weight: 243.22 .
Molecular Structure Analysis
This compound contains total 28 bond(s); 19 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic) and 1 hydroxyl group(s) .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
The density of similar compounds like 4-(4’-nitrophenyl)benzoic acid is 1.4±0.1 g/cm3 . The boiling point is 450.2±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C .Aplicaciones Científicas De Investigación
Luminescence Sensitization
- Thiophenyl-derivatized nitrobenzoic acid ligands , including compounds similar to 4-(2-nitrophenyl)benzoic Acid, have been investigated for their potential to sensitize the luminescence of europium (Eu) and terbium (Tb) ions. These studies explore the solution and solid-state species' characteristics through luminescence spectroscopy and X-ray crystallography. The findings demonstrate significant potential for these compounds in developing luminescent materials with applications ranging from optical devices to bioimaging (Viswanathan & Bettencourt-Dias, 2006).
Coordination Polymers and Sensing Applications
Lanthanide coordination compounds utilizing 4-benzyloxy benzoic acid derivatives, which share structural similarities with this compound, have been synthesized to test the influence of electron-withdrawing (-NO2) and electron-donating groups on photophysical properties. These compounds have applications in the development of advanced luminescent materials for sensors and displays (Sivakumar et al., 2010).
Metal-organic frameworks (MOFs) incorporating nitrophenyl benzoic acid derivatives have been explored for their catalytic and luminescence properties . Such frameworks are potential candidates for environmental remediation, specifically in the catalytic reduction of nitrophenol pollutants, and could be leveraged in sensing technologies due to their luminescent characteristics (Wu et al., 2017).
Molecular Structures and Interactions
Studies on molecular salts and cocrystals of chloro and nitrobenzoic acids, including compounds structurally related to this compound, have provided insights into solid-state proton transfer and the formation of halogen bonds. These studies are crucial for understanding molecular interactions in solid forms, which has implications for pharmaceutical sciences and crystal engineering (Oruganti et al., 2017).
Nitrosyl complexes derived from nitrophenyl benzoic acids have been synthesized and analyzed for their structural characteristics, demonstrating applications in the study of organometallic chemistry and potential medicinal applications due to the photolabile properties of coordinated nitric oxide (Bomfim Filho et al., 2019).
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their antibacterial properties , suggesting potential targets could be bacterial enzymes or proteins.
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as disrupting cell wall synthesis or inhibiting key enzymes .
Biochemical Pathways
The biosynthesis of benzoic acid derivatives, including 4-(2-nitrophenyl)benzoic Acid, involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of secondary metabolites, including phenolic compounds .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they can be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been shown to exhibit antibacterial properties, suggesting that this compound may also have potential antimicrobial effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that can interact with the compound.
Propiedades
IUPAC Name |
4-(2-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGFCCZEXVIRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441469 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-92-7 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)
![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)









![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)
